ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate
Overview
Description
Ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate is an organic compound that features a phenoxy group substituted with an allylamino sulfonyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate typically involves the reaction of 4-hydroxybenzenesulfonamide with allyl bromide to form 4-[(allylamino)sulfonyl]phenol. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form sulfonyl derivatives.
Reduction: The sulfonyl group can be reduced to sulfide under specific conditions.
Substitution: The ethyl acetate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The allylamino sulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenoxy and ethyl acetate moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl {4-[(methylamino)sulfonyl]phenoxy}acetate
- Ethyl {4-[(propylamino)sulfonyl]phenoxy}acetate
- Ethyl {4-[(butylamino)sulfonyl]phenoxy}acetate
Uniqueness
Ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate is unique due to the presence of the allylamino group, which imparts distinct chemical reactivity and biological activity compared to its methyl, propyl, and butyl analogs. The allyl group can participate in additional reactions, such as polymerization or cross-linking, which are not possible with the other alkyl groups.
Properties
IUPAC Name |
ethyl 2-[4-(prop-2-enylsulfamoyl)phenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-3-9-14-20(16,17)12-7-5-11(6-8-12)19-10-13(15)18-4-2/h3,5-8,14H,1,4,9-10H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVGLHKPRBSTQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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